2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The final coupling of the pyrrole and pyridine rings can be achieved through a Suzuki-Miyaura coupling reaction, using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can occur at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological research to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The phenylsulfonyl group could play a role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-3-carboxamide: A similar compound lacking the propyl group.
2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-ethyl-1H-pyrrol-2-yl]pyridine-3-carboxamide: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.
Properties
Molecular Formula |
C21H22ClN3O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c1-4-13-25-15(3)14(2)18(29(27,28)16-9-6-5-7-10-16)20(25)24-21(26)17-11-8-12-23-19(17)22/h5-12H,4,13H2,1-3H3,(H,24,26) |
InChI Key |
AXTCTHLRAJMPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=C(N=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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